Netupitant

Übersicht

Beschreibung

Netupitant ist ein Antiemetikum, das hauptsächlich zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird, die durch Chemotherapie verursacht werden. Es handelt sich um einen selektiven Neurokinin-1-Rezeptor-Antagonisten, der durch Blockierung der Wirkung von Substanz P wirkt, einem Neuropeptid, das mit Erbrechen in Verbindung gebracht wird . This compound wird häufig in Kombination mit Palonosetron, einem Serotonin-3-Rezeptor-Antagonisten, eingesetzt, um seine Antiemetika-Wirkung zu verstärken .

Wissenschaftliche Forschungsanwendungen

Netupitant hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung für die Untersuchung von Neurokinin-1-Rezeptor-Antagonisten verwendet.

Biologie: Hilft beim Verständnis der Rolle von Substanz P bei Erbrechen und anderen physiologischen Prozessen.

Medizin: Wird hauptsächlich zur Vorbeugung von durch Chemotherapie verursachter Übelkeit und Erbrechen eingesetzt. Es wird auch auf seine mögliche Verwendung bei anderen Erkrankungen untersucht, die mit Substanz P zusammenhängen.

Industrie: Einsatz bei der Entwicklung neuer Antiemetika und Formulierungen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an humane Substanz P/Neurokinin-1-Rezeptoren im zentralen Nervensystem bindet und deren Aktivität blockiert. Diese Hemmung verhindert die Bindung von Substanz P, einem Neuropeptid, das Erbrechen auslöst, an die Neurokinin-1-Rezeptoren. Daher verhindert this compound wirksam durch Chemotherapie verursachte Übelkeit und Erbrechen .

Wirkmechanismus

Target of Action

Netupitant primarily targets the neurokinin 1 (NK1) receptors . These receptors are part of the tachykinin family of receptors and are broadly distributed in both the central and peripheral nervous systems . They play a crucial role in inducing emesis (vomiting) when activated by substance P .

Mode of Action

This compound acts as a highly selective antagonist of the NK1 receptors . It competitively binds to these receptors, thereby inhibiting the binding of the endogenous tachykinin neuropeptide substance P . This inhibition disrupts the signaling pathways that induce vomiting .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neurokinin signaling pathway . By blocking the NK1 receptors, this compound inhibits the action of substance P, a key neurotransmitter in this pathway . This disruption prevents the induction of emesis, which is often triggered by the activation of this pathway .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has an estimated bioavailability of >60% . It is extensively metabolized, primarily by the CYP3A4 enzyme , and to a lesser extent by CYP2D6 and CYP2C9 . The elimination half-life of this compound is approximately 88 hours , and it is primarily excreted via the feces (71%) .

Result of Action

The molecular and cellular effects of this compound’s action result in the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to the NK1 receptors, this compound disrupts the signaling pathways that trigger emesis . This results in a significant reduction in both acute and delayed CINV .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of CYP3A4 inhibitors can increase the plasma levels of this compound, potentially enhancing its antiemetic effect . Additionally, the presence of anticipatory nausea before chemotherapy can increase the likelihood of experiencing very late CINV, even in patients who achieve a complete response during the overall period .

Biochemische Analyse

Biochemical Properties

Netupitant interacts with the NK1 receptors in the central nervous system (CNS), where it competitively binds to and blocks the activity of these receptors . This inhibits the binding of the endogenous tachykinin neuropeptide substance P (SP), which plays a crucial role in inducing vomiting .

Cellular Effects

This compound exerts its effects on various types of cells, primarily neurons in the CNS. By blocking the NK1 receptors, it disrupts the signaling pathways that lead to nausea and vomiting . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound’s mechanism of action involves its selective antagonism of the NK1 receptors. It competes with substance P for binding sites on these receptors in the CNS, thereby inhibiting the action of substance P . This can lead to changes in gene expression and enzyme activity related to the induction of vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time . It has been found to maintain its efficacy over multiple cycles of chemotherapy . Information on its degradation and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At doses of 0.1-3 mg/kg, it has been found to reduce bladder contraction frequency in a dose-dependent manner . It did not change bladder contraction amplitude .

Metabolic Pathways

This compound undergoes extensive metabolism, primarily mediated by CYP3A4, with smaller contributions from CYP2C9 and CYP2D6 . It forms three major metabolites: a desmethyl derivative, an N-oxide derivative, and a hydroxymethyl derivative .

Transport and Distribution

This compound has a large volume of distribution, indicating wide distribution throughout the body . Specific details about how this compound is transported and distributed within cells and tissues are currently limited.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Netupitant umfasst mehrere Schritte, die von kostengünstigen Ausgangsmaterialien ausgehen. Eines der wichtigsten Zwischenprodukte ist 2-Chlor-4-methoxy-5-nitropyridin, das in Gegenwart eines Lösungsmittels wie Tetrahydrofuran, Toluol oder Dichlormethan mit N-Methylpiperazin umgesetzt wird . Die Herstellungsverfahren für Zwischenprodukte sind einfach und hochreproduzierbar, was die Gesamtsynthese kostengünstig und umweltfreundlich macht .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die eingesetzten Verfahren sind so konzipiert, dass sie leicht reproduzierbar und umweltfreundlich sind. Die Produktionsprozesse sind optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Netupitant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Nitrogruppe in den Zwischenprodukten zu modifizieren.

Substitution: Substitutionsreaktionen sind für die Synthese von this compound entscheidend, insbesondere bei der Bildung von Schlüsselzwischenprodukten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Lösungsmittel wie Tetrahydrofuran, Toluol und Dichlormethan werden häufig in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Zwischenprodukte, die weiterverarbeitet werden, um this compound zu erhalten. Das Endprodukt ist eine hochreine Form von this compound, die für pharmazeutische Zwecke geeignet ist .

Vergleich Mit ähnlichen Verbindungen

Netupitant wird mit anderen Neurokinin-1-Rezeptor-Antagonisten wie Aprepitant und Fosaprepitant verglichen:

Aprepitant: Ähnliche Funktion, hat aber eine kürzere Halbwertszeit im Vergleich zu this compound.

Fosaprepitant: Ein Prodrug von Aprepitant, das intravenös verabreicht wird, während this compound in oralen Formulierungen erhältlich ist.

Einzigartigkeit: Die längere Halbwertszeit von this compound und die Kombination mit Palonosetron machen es zu einer effektiveren Option zur Vorbeugung sowohl akuter als auch verzögerter durch Chemotherapie verursachter Übelkeit und Erbrechen .

Ähnliche Verbindungen

- Aprepitant

- Fosaprepitant

- Rolapitant

This compound zeichnet sich durch seine längere Wirkdauer und die effektive Kombination mit Palonosetron aus, wodurch eine umfassende Lösung zur Behandlung von durch Chemotherapie verursachter Übelkeit und Erbrechen bereitgestellt wird .

Eigenschaften

IUPAC Name |

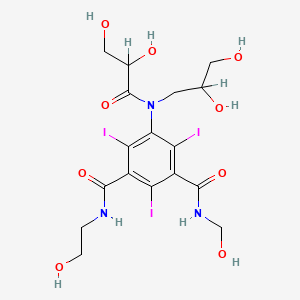

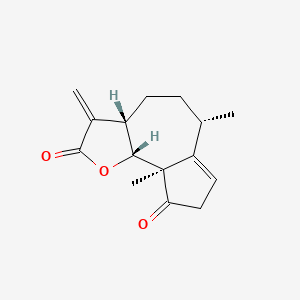

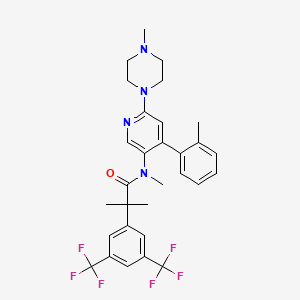

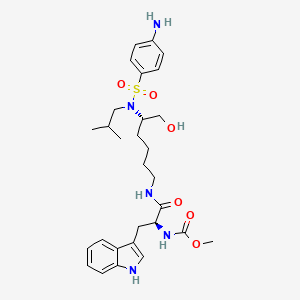

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXQNWCZJDTGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183271 | |

| Record name | Netupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Delayed emesis (vomiting) has been largely associated with the activation of tachykinin family neurokinin 1 (NK1) receptors (broadly distributed in the central and peripheral nervous systems) by substance P. As shown in in vitro and in vivo studies, netupitant inhibits substance P mediated responses. | |

| Record name | Netupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

290297-26-6 | |

| Record name | Netupitant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netupitant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netupitant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Netupitant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETUPITANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1678138.png)

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)